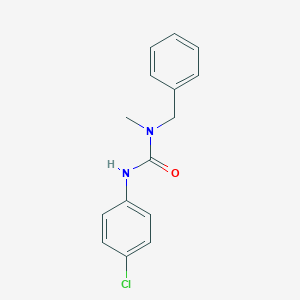![molecular formula C9H5ClF3N3O2 B321676 3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 524036-11-1](/img/structure/B321676.png)
3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular weight of 279.61 . It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines, which have attracted significant attention in medicinal chemistry and material science due to their significant photophysical properties .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. Its InChI code is 1S/C9H5ClF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2,14H,1H2,(H,17,18) . This indicates the presence of a pyrazolo[1,5-a]pyrimidine core structure with various substituents.Scientific Research Applications
Chemical Synthesis and Modification
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves regioselective processes, highlighting the chemical flexibility and reactivity of these compounds. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the compound's capacity for various substitutions, leading to a range of derivatives through reactions with different reagents under palladium catalysis (Drev et al., 2014). This process underscores the compound's utility in generating diverse chemical entities for further applications in scientific research.
Biological Activity
The pyrazolo[1,5-a]pyrimidine framework serves as a scaffold for developing compounds with significant biological activities. A study on 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated its efficacy in inhibiting the proliferation of certain cancer cell lines, indicating the potential of derivatives for anticancer research (Liu et al., 2016). Such findings suggest that modifications of the pyrazolo[1,5-a]pyrimidine core can lead to therapeutically relevant compounds.
Material Science and Photophysical Properties
Research into the photophysical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines reveals their potential as novel fluorescent molecules. These compounds exhibit strong fluorescence intensity, outperforming their methyl analogues, and offer multiple binding sites, suggesting applications in material science and molecular sensing (Wu et al., 2006). The distinctive optical properties of these derivatives highlight their suitability for developing new fluorescent materials and sensors.
Pharmacological Prospects
The structural mimicry of biogenic purines by pyrazolo pyrimidines underscores their chemical and pharmacological significance. Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized with the anticipation of exhibiting enhanced anticancer properties, demonstrating the potential of these compounds in therapeutic applications (Jose, 2017). Such research points to the adaptability of the pyrazolo[1,5-a]pyrimidine core in generating pharmacologically active molecules.
Properties
IUPAC Name |
3-chloro-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O2/c1-3-2-4(9(11,12)13)16-7(14-3)5(10)6(15-16)8(17)18/h2H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGWOFAOQYFJGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130516 |
Source


|
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524036-11-1 |
Source


|
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-chloro-5-methyl-7-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-{4-[(2-chlorobenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B321595.png)

![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]-N-methylacetamide](/img/structure/B321601.png)



![N-{4-[4-(acetylamino)-3-aminophenoxy]-2-aminophenyl}acetamide](/img/structure/B321605.png)
![2-furaldehyde O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B321607.png)

![N'-[3-phenyl-1-(2-phenylvinyl)prop-2-enylidene]thiophene-2-carbohydrazide](/img/structure/B321614.png)
![(2Z)-2-[(4-acetamidophenyl)hydrazinylidene]-3-oxobutanamide](/img/structure/B321615.png)
![N-[4-[2-(1,3-dioxo-1,3-diphenylpropan-2-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B321616.png)
![ethyl 4-[2-(1,3-dioxo-1,3-diphenylpropan-2-ylidene)hydrazinyl]benzoate](/img/structure/B321617.png)
